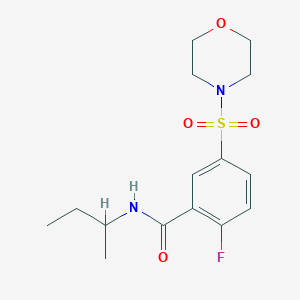![molecular formula C16H23NO3 B6111532 4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine](/img/structure/B6111532.png)
4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as TRPM8 agonist and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine involves the activation of TRPM8 channels. These channels are found in various tissues throughout the body and are involved in various physiological processes such as pain sensation, thermoregulation, and taste perception.
Biochemical and Physiological Effects:
The TRPM8 agonist has been found to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Pain Relief: TRPM8 agonists have been found to activate cold receptors, which in turn, leads to the release of endogenous opioids, resulting in pain relief.
2. Anti-Inflammatory Effects: TRPM8 agonists have been found to have anti-inflammatory effects, which make them suitable for use in the treatment of inflammatory conditions such as arthritis.
3. Vasodilation: TRPM8 agonists have been found to cause vasodilation, which makes them suitable for use in the treatment of conditions such as hypertension.
実験室実験の利点と制限
The TRPM8 agonist has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High Potency: TRPM8 agonists have been found to be highly potent, which makes them suitable for use in small quantities.
2. Wide Range of Applications: TRPM8 agonists have a wide range of applications, which makes them suitable for use in various research areas.
3. Easy to Synthesize: The synthesis of TRPM8 agonists is relatively easy, which makes them readily available for use in lab experiments.
Limitations:
1. Limited Stability: TRPM8 agonists have limited stability, which makes them unsuitable for use in long-term experiments.
2. Toxicity: TRPM8 agonists have been found to be toxic in high doses, which makes them unsuitable for use in certain experiments.
3. Lack of Specificity: TRPM8 agonists have been found to lack specificity, which makes them unsuitable for use in certain experiments.
将来の方向性
There are several future directions for the research of TRPM8 agonists. Some of these include:
1. Development of Novel TRPM8 Agonists: There is a need for the development of novel TRPM8 agonists that have improved properties such as increased potency, specificity, and stability.
2. Clinical Trials: There is a need for clinical trials to evaluate the safety and efficacy of TRPM8 agonists in humans.
3. Combination Therapy: There is a need for the evaluation of TRPM8 agonists in combination with other drugs for the treatment of various conditions.
4. Mechanistic Studies: There is a need for mechanistic studies to understand the exact mechanism of action of TRPM8 agonists and their effects on various physiological processes.
Conclusion:
In conclusion, 4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine is a chemical compound that has several potential applications in the field of medicine. Its properties make it suitable for use in various research applications such as pain management, cancer treatment, and neuroprotection. However, there are several limitations to its use in lab experiments, and further research is needed to develop novel TRPM8 agonists with improved properties.
合成法
The synthesis of 4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine involves the reaction of 2,3,5-trimethylphenol with 2-bromo-1-(4-morpholinyl)propan-1-one in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
The TRPM8 agonist has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of properties that make it suitable for use in various research applications. Some of these applications include:
1. Pain Management: TRPM8 agonists have been found to be effective in managing pain associated with various conditions such as neuropathic pain, inflammatory pain, and cancer pain.
2. Cancer Treatment: TRPM8 agonists have been found to have anticancer properties, which make them suitable for use in cancer treatment.
3. Neuroprotection: TRPM8 agonists have been found to have neuroprotective properties, which make them suitable for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-morpholin-4-yl-2-(2,3,5-trimethylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-9-12(2)13(3)15(10-11)20-14(4)16(18)17-5-7-19-8-6-17/h9-10,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMIMRTFAKKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(C)C(=O)N2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6111451.png)
![3-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6111454.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6111457.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6111482.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6111504.png)
![2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6111512.png)
![8-bromo-N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6111517.png)
![ethyl 4-{2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6111519.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6111528.png)
![1-(3-chlorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6111533.png)
![(1S,9S)-11-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6111542.png)